Bienvenue dans la boutique en ligne BenchChem!

N-Carbamyl-paf

Inflammation Pharmacology PAF receptor signaling

Stable, non-metabolizable PAF analog engineered for research requiring sustained PAFR activation in long-term assays and in vivo models. Resists PAF-AH degradation for consistent dose-response. Validated for inflammation, immunology & receptor regulation studies. Order mg to g quantities with CoA.

Molecular Formula C26H55N2O7P
Molecular Weight 538.7 g/mol
CAS No. 111057-91-1
Cat. No. B018055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamyl-paf
CAS111057-91-1
Synonyms1-HMC-GPC
1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine
1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine
carbamyl-platelet-activating factor
methylcarbamyl-PAF
N-carbamyl-PAF
Molecular FormulaC26H55N2O7P
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
InChIInChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)
InChIKeyFNFHZBKBDFRYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Carbamyl-paf (CAS 111057-91-1) Supplier Selection Guide: Chemical Identity and Research Classification


N-Carbamyl-paf (CAS: 111057-91-1), also known as methylcarbamyl-PAF, carbamyl-PAF, C-PAF, or 1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine, is a synthetic phospholipid ether analog of the endogenous lipid mediator platelet-activating factor (PAF). This compound belongs to the class of PAF receptor (PAFR) agonists characterized by a non-hydrolyzable N-methylcarbamyl moiety at the sn-2 position of the glycerol backbone, replacing the native acetyl group found in natural PAF [1]. First synthesized and characterized by O'Flaherty et al. in 1987, this structural modification confers resistance to degradation by PAF acetylhydrolase (PAF-AH), the primary enzyme responsible for inactivating endogenous PAF in biological systems [2]. The compound is used exclusively as a research tool in inflammation, immunology, and neuroscience studies requiring sustained PAFR activation without the confounding variable of rapid metabolic clearance .

N-Carbamyl-paf (111057-91-1) Procurement: Why Generic PAF Analogs Cannot Be Substituted


Standard PAF analogs, including native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) and structurally related phospholipids such as lyso-PAF, cannot be used interchangeably with N-carbamyl-paf for studies requiring sustained or unambiguous PAFR activation. Native PAF is rapidly hydrolyzed and inactivated by PAF acetylhydrolase (PAF-AH) present in serum, plasma, and most cell types, with a metabolic half-life measured in seconds to minutes in biological matrices [1]. This rapid degradation introduces confounding experimental variability in assays lasting longer than several minutes and precludes accurate dose-response determinations. Lyso-PAF, the biologically inactive deacetylated metabolite of PAF, fails to activate PAFR at all, as demonstrated by its complete inability to induce PAF receptor mRNA down-regulation even at 1 μM concentrations [2]. Other PAFR agonists lacking the N-methylcarbamyl moiety share native PAF's metabolic liability. Therefore, N-carbamyl-paf represents a functionally distinct tool compound whose non-metabolizable property is the defining feature enabling its specific research applications.

N-Carbamyl-paf (111057-91-1) Quantitative Comparative Evidence Guide for Scientific Procurement


N-Carbamyl-paf vs. Native PAF: Complete Resistance to Acetylhydrolase-Mediated Degradation

N-Carbamyl-paf completely resists metabolic inactivation by PAF acetylhydrolase, the primary enzyme responsible for terminating PAF signaling in biological systems. In direct head-to-head comparison, native PAF is rapidly metabolized under identical conditions, whereas the methylcarbamyl analog shows no detectable degradation [1]. This property is further validated by Raji lymphoblast studies showing that C-PAF is not significantly metabolized at 37°C, while native PAF undergoes rapid enzymatic conversion [2].

Inflammation Pharmacology PAF receptor signaling

N-Carbamyl-paf vs. Native PAF: Plasma Half-Life Quantification for Ex Vivo and In Vivo Study Design

In platelet-poor plasma, N-carbamyl-paf (methylcarbamyl PAF C-16) exhibits a half-life greater than 100 minutes due to its resistance to degradation by PAF acetylhydrolase (PAF-AH) . By comparison, native PAF has a plasma half-life measured in seconds to minutes under similar conditions [1]. This difference of approximately two orders of magnitude directly impacts experimental design for ex vivo perfusion studies and in vivo administration protocols.

Cardiovascular Inflammation PAF signaling

N-Carbamyl-paf vs. Native PAF: Receptor Binding Affinity Comparison in Human Neutrophils

In direct head-to-head competition binding assays using human polymorphonuclear neutrophils (PMNs), PAF and N-carbamyl-paf competed for binding to high-affinity PAF receptors with dissociation constants (Kd) of 0.2 nM and 1.1 nM, respectively [1]. The binding affinities of the two analogs correlated precisely with their capacities to stimulate neutrophil degranulation responses, indicating that the carbamyl modification preserves functional receptor engagement while conferring metabolic stability [1].

Immunology Receptor pharmacology Neutrophil biology

N-Carbamyl-paf vs. Lyso-PAF: Receptor mRNA Down-Regulation Specificity in U937 Cells

In U937 human promonocytic cells, N-carbamyl-paf (100 nM, 24-hour exposure) induced a 50% decline in PAF receptor mRNA levels with an EC50 value of approximately 10 nM [1]. In direct head-to-head comparison under identical conditions, lyso-PAF (the biologically inactive deacetylated metabolite of PAF) at 1 μM — a 100-fold higher concentration — was unable to induce any significant decrease in PAF-receptor mRNA after 24-hour incubation [1]. This establishes that N-carbamyl-paf produces specific, PAFR-mediated transcriptional regulation that is completely absent with the structurally related but inactive lyso-PAF.

Gene expression PAF receptor regulation Cell signaling

N-Carbamyl-paf vs. PAF Antagonist Rescue: Hippocampal Long-Term Potentiation Restoration

In rat hippocampal slice preparations, the PAF receptor antagonist trans-BTD (8-16 μM) completely blocked the formation of long-term potentiation (LTP) in field CA1 [1]. Critically, simultaneous application of the non-metabolizable receptor agonist N-carbamyl-paf (carbamyl-PAF) partially reversed this LTP blockade, demonstrating that PAFR activation contributes to LTP stabilization [1]. The inactive stereoisomer cis-BTD, which has low affinity for PAF receptors, produced no LTP blockade, confirming receptor specificity [1].

Neuroscience Synaptic plasticity PAF receptor

N-Carbamyl-paf Functional Selectivity: Excitatory vs. Inhibitory Synaptic Transmission

In cultured rat hippocampal neurons, N-carbamyl-paf (carbamyl-PAF) augmented glutamate-mediated evoked excitatory synaptic transmission and increased the frequency of spontaneous miniature excitatory synaptic events without affecting their amplitude or time course [1]. Critically, this same compound had no significant effect on GABA-mediated inhibitory synaptic responses in identical experimental preparations [1]. Lyso-PAF, the biologically inactive metabolic intermediate, had no effect on synaptic transmission, confirming that the observed effects require PAFR agonism [1]. The enhancement of excitatory transmission by carbamyl-PAF was blocked by a PAF receptor antagonist, confirming receptor-mediated specificity [1].

Neuroscience Glutamate GABA PAF receptor

N-Carbamyl-paf (111057-91-1) Recommended Research Applications Based on Quantitative Evidence


Sustained PAF Receptor Activation Studies in Serum-Containing Media

Based on the evidence that N-carbamyl-paf completely resists metabolic inactivation by PAF acetylhydrolase [1] and is not significantly metabolized by Raji lymphoblasts at 37°C [2], this compound is uniquely suited for experiments requiring sustained PAF receptor activation in serum-containing media or long-term cell culture conditions. Native PAF would be rapidly degraded within minutes under these conditions, whereas N-carbamyl-paf maintains stable agonist activity for extended incubation periods. Typical working concentrations of 10-100 nM are supported by EC50 data from U937 cell studies [3].

In Vivo and Ex Vivo Perfusion Models of PAF-Mediated Inflammation

Given the plasma half-life of >100 minutes for N-carbamyl-paf in platelet-poor plasma due to PAF-AH resistance , this compound is the appropriate choice for isolated organ perfusion studies and in vivo administration protocols where sustained PAFR agonism is required. Studies using isolated rat heart preparations have demonstrated that methylcarbamyl-PAF (MC-PAF) alone mimics the acute cardiovascular response to lipopolysaccharide (LPS), including decreases in heart contractility and coronary flow [4]. Native PAF, with its seconds-to-minutes plasma half-life, cannot provide comparable sustained activation in these experimental systems.

PAF Receptor Down-Regulation and Transcriptional Response Studies

N-carbamyl-paf is specifically validated for studies examining long-term PAF receptor regulation and transcriptional responses. Evidence from U937 promonocytic cells demonstrates that 100 nM N-carbamyl-paf induces a 50% decline in PAF-receptor mRNA levels with an EC50 of approximately 10 nM after 24-hour exposure, while lyso-PAF at 1 μM produces no effect [3]. This quantitative data establishes N-carbamyl-paf as the positive control agonist of choice for gene expression studies involving PAFR, while lyso-PAF should be used strictly as a negative control to confirm receptor specificity [3].

Topical Cutaneous Inflammation and Cancer Chemoprevention Research

In vivo mouse skin studies demonstrate that topical application of the non-hydrolyzable PAF mimetic N-carbamyl-paf (carbamoyl-PAF) exerts potent, dose-dependent, and short-lived edema responses in wild-type mice but not in PAFR-knockout (Ptafr-/-) mice or c-Kit-deficient mice, confirming receptor specificity and mast cell involvement [5]. Furthermore, co-administration of topical N-carbamyl-paf paradoxically suppresses both acute and chronic phorbol ester-induced inflammation and reduces chemical carcinogenesis in mouse skin models [5]. These findings establish N-carbamyl-paf as a validated tool compound for dermatological inflammation and skin cancer chemoprevention research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Carbamyl-paf

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.